molecular formula C8H8O2 B1628921 Phenylacetic-alpha-13C acid CAS No. 68661-15-4

Phenylacetic-alpha-13C acid

Cat. No.: B1628921
CAS No.: 68661-15-4
M. Wt: 137.14 g/mol
InChI Key: WLJVXDMOQOGPHL-PTQBSOBMSA-N
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Description

Phenylacetic-alpha-13C acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. Phenylacetic acid itself is an aromatic carboxylic acid with a phenyl group attached to an acetic acid moiety. It is known for its distinctive honey-like odor and is found in various natural sources such as fruits and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetic-alpha-13C acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylacetonitrile labeled with carbon-13. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst. Another method involves the oxidation of phenylacetaldehyde labeled with carbon-13 using copper (II) hydroxide. Additionally, this compound can be obtained by the hydrolysis of sodium phenylethanoate labeled with carbon-13 or by acid hydrolysis of methylphenylacetate labeled with carbon-13 .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques such as carbonylation and phase-transfer catalysis. For example, the carbonylation of benzyl chloride derivatives labeled with carbon-13 in the presence of a palladium catalyst and a base can yield this compound. This method is efficient and provides high yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Phenylacetic-alpha-13C acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylacetic-alpha-13C acid has a wide range of applications in scientific research:

Mechanism of Action

Phenylacetic-alpha-13C acid exerts its effects primarily through its role as a labeled compound in research. The carbon-13 isotope allows for the tracking and analysis of metabolic pathways and molecular interactions. In biological systems, it can be metabolized similarly to phenylacetic acid, involving enzymes such as phenylacetate esterases and carboxylesterases .

Comparison with Similar Compounds

Phenylacetic-alpha-13C acid can be compared with other similar compounds such as:

This compound is unique due to its specific labeling, which makes it particularly useful for detailed NMR studies and metabolic tracing.

Biological Activity

Phenylacetic-alpha-13C acid, a stable isotope-labeled derivative of phenylacetic acid (PAA), has garnered attention in various biological and biochemical studies due to its role in metabolic pathways and potential therapeutic applications. This article explores the biological activity of this compound, including its enzymatic interactions, effects on microbial communities, and implications for human health.

Overview of Phenylacetic Acid

Phenylacetic acid is a key intermediate in the metabolism of aromatic compounds, predominantly involved in the degradation processes within various microbial species. It serves as a substrate for several enzymes that facilitate its conversion into other biologically relevant molecules. The biological activity of PAA is crucial for understanding its potential applications in medicine and biotechnology.

Enzymatic Pathways

The metabolic pathway involving phenylacetic acid is complex, comprising multiple enzymes that catalyze various reactions. Notably, the phenylacetate-CoA ligase (PaaK) initiates the pathway by activating phenylacetate through CoA attachment, which is essential for subsequent enzymatic reactions. The enzymatic activities associated with PAA include:

  • Hydrolysis of Esters : PAA can hydrolyze aromatic and aliphatic esters, contributing to detoxification processes in the body .
  • Transesterification Reactions : It plays a role in converting monoacylglycerides to free fatty acids and glycerol .
  • Microbial Degradation : Various bacteria utilize PAA as a carbon source, leading to biofilm formation and influencing pathogenicity and antibiotic resistance .

Microbial Interactions

Phenylacetic acid's impact on gut microbiota is significant. Studies have shown that it can modulate the composition of gut bacteria, promoting beneficial strains while inhibiting pathogenic ones. This modulation is particularly relevant in the context of diet and its influence on the microbiota-gut-brain axis:

  • Beneficial Bacteria Promotion : PAA has been linked to increased levels of butyrate-producing bacteria such as Lactobacillus and Bifidobacterium, which are essential for gut health .
  • Detoxification Role : In patients with metabolic disorders like phenylketonuria (PKU), phenylacetate is produced as a byproduct of phenylalanine metabolism, highlighting its role in detoxifying excess phenylalanine .

Research Findings

Recent studies have focused on the structural and functional aspects of enzymes involved in the PAA metabolic pathway. For example:

  • Enzyme Kinetics : The activity of PaaK was characterized under various conditions, showing high specificity for phenylacetate with optimal activity at 30°C and pH 8.0 .
  • Isotope Labeling Studies : Use of alpha-13C-labeled substrates has provided insights into the metabolic fluxes involving PAA, allowing researchers to trace its incorporation into various metabolic products .

Case Studies

  • Microbial Degradation : A study demonstrated that Pseudomonas species could effectively utilize phenylacetic acid, leading to enhanced degradation rates of aromatic pollutants in contaminated environments.
  • Therapeutic Applications : Clinical trials have investigated phenylacetic acid's efficacy as an adjunct treatment for hyperammonemia, showcasing its potential benefits in managing ammonia levels in patients with liver dysfunction .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzymatic HydrolysisHydrolyzes esters; detoxifies xenobiotics
Microbial UtilizationServes as a carbon source for various bacteria
Gut Microbiota ModulationPromotes beneficial bacteria; inhibits pathogens
Clinical ApplicationUsed in treating hyperammonemia; regulates ammonia levels

Properties

IUPAC Name

2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583506
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68661-15-4
Record name Phenyl(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68661-15-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of benzyl phenylacetate (218 mg), methylene chloride (2 ml), aluminum chloride (357 mg), and nitromethane (1 ml) is stirred for 1 hour under ice cooling. The mixture is acidified with cold dilute hydrochloric acid and extracted with methylene chloride. The organic layer is extracted again with 5% aqueous sodium hydrogen carbonate solution. The aqueous extract is acidified with hydrochloric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give phenylacetic acid (114 mg) melting at 77° C. Yield: 87%.
Quantity
218 mg
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2 mL
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357 mg
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1 mL
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Yield
87%

Synthesis routes and methods II

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
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Synthesis routes and methods III

Procedure details

The same autoclave as used in Example 17 is charged with 20 grams of benzyl formate, and 20 grams of N-methyl-2-pyrrolidone and 1.4 grams of mercurous iodide are added thereto. Carbon monoxide is introduced into the autoclave under pressure and the reaction is conducted at a pressure of 300 kg./cm.2 gauge and a temperature of 210° C. for 2 hours. As a result there is obtained phenyl acetic acid in a yield of 12.6 grams, which corresponds to a conversion of 63% based on the starting benzyl formate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
mercurous iodide
Quantity
1.4 g
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reactant
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20 g
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Synthesis routes and methods IV

Procedure details

In the manner described in example 3, 2-bromophenylacetic acid is condensed with 2-methyl-3-chloroaniline to yield 2-[2-methyl-3-chlorophenyl)amino]phenylacetic acid.
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Synthesis routes and methods V

Procedure details

A solution of 40 mM of 6 APA and 200 mM of phenylacetic acid in 50% butanediol/50% acetate 50 mM is prepared at a pH of 6.5. The column is thermostatized at 4° C. The rest of the conditions are as in example 1. In these conditions, the degree of conversion of 6 APA to penicillin G is higher than 85%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetic-alpha-13C acid
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Reactant of Route 6
Phenylacetic-alpha-13C acid

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